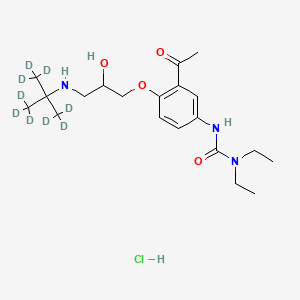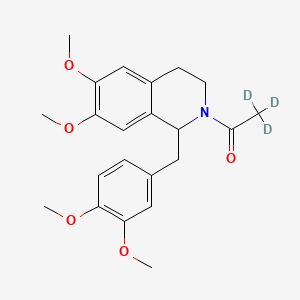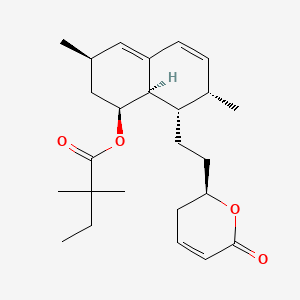
Celiprolol-d9 Hydrochloride
Vue d'ensemble
Description
Celiprolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It has a unique pharmacology: it is a selective β1 receptor antagonist, but a β2 receptor partial agonist. It is also a weak α2 receptor antagonist .
Molecular Structure Analysis
The crystal structure and nuclear magnetic resonance (NMR) spectra and assignments of celiprolol, N′-[3-acetyl-4[3-[N-t-butylamino-2-hydroxypropoxy]phenyl]-N, N-diethylurea, are reported. Celiprolol crystallizes in the monoclinic space group, P2l/a, with a = 9.081(2), b = 13.800(4), and c = 17.471(5) Å and β = 95.04(2)° .
Applications De Recherche Scientifique
Stress and Anxiety Research
Celiprolol-d9 Hydrochloride is used in the research of stress and anxiety . It’s a certified reference material for highly accurate and reliable data analysis .
Neurotransmission Studies
This compound is also used in the study of neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by neurons and bind to and activate the receptors of other neurons.
Nociception Research
Nociception, the sensory nervous system’s response to harmful or potentially harmful stimuli, is another area where Celiprolol-d9 Hydrochloride is utilized .
Depression Research
Celiprolol-d9 Hydrochloride is used in the research of depression . Depression is a common and serious medical illness that negatively affects how you feel, the way you think and how you act.
Parkinson’s Disease Research
This compound is also used in the study of Parkinson’s disease , a long-term degenerative disorder of the central nervous system that mainly affects the motor system.
Schizophrenia Research
Celiprolol-d9 Hydrochloride is used in the research of schizophrenia , a mental disorder characterized by continuous or relapsing episodes of psychosis.
Hypertension Management
Celiprolol is indicated for the management of mild to moderate hypertension . It is a selective β1 receptor antagonist, a β2 receptor partial agonist, and a weak α2 receptor antagonist .
Angina Pectoris Management
Celiprolol is also used for the management of effort-induced angina pectoris . Angina pectoris is the medical term for chest pain or discomfort due to coronary heart disease.
Mécanisme D'action
Target of Action
Celiprolol-d9 Hydrochloride primarily targets β1-adrenoceptors, β2-adrenoceptors, and α2-adrenoceptors . It acts as a selective β1 receptor antagonist, a β2 receptor partial agonist, and a weak α2 receptor antagonist .
Mode of Action
Celiprolol-d9 Hydrochloride’s mode of action is unique. As a β1 receptor antagonist, it blocks the action of adrenaline and noradrenaline on β1-adrenoceptors, reducing the heart rate and blood pressure. Its partial agonist activity on β2 receptors is thought to account for its mild vasodilating properties, which help lower blood pressure in hypertensive patients at rest and during exercise .
Biochemical Pathways
The biochemical pathways affected by Celiprolol-d9 Hydrochloride are primarily those involving the β1, β2, and α2-adrenoceptors. By blocking β1 receptors and partially activating β2 receptors, it influences the adrenergic system, leading to a decrease in blood pressure .
Pharmacokinetics
The pharmacokinetics of Celiprolol-d9 Hydrochloride are characterized by its bioavailability, which ranges from 30-70% . The elimination half-life is approximately 5 hours , indicating that the drug is relatively quickly metabolized and excreted.
Result of Action
The primary result of Celiprolol-d9 Hydrochloride’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through its antagonistic action on β1 receptors and partial agonistic action on β2 receptors .
Action Environment
The action of Celiprolol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the presence of food has been shown to markedly affect the bioavailability of celiprolol . Therefore, it is recommended to avoid administration of celiprolol with food . Furthermore, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .
Safety and Hazards
Celiprolol hydrochloride should be handled with care. It should not be used in food, drug, pesticide or biocidal product use. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Propriétés
IUPAC Name |
3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/i4D3,5D3,6D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-SBYXYGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724520 | |
| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Celiprolol-d9 Hydrochloride | |
CAS RN |
1215535-20-8 | |
| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)